3,5-Difluoro-2-hydroxymandelic acid

Description

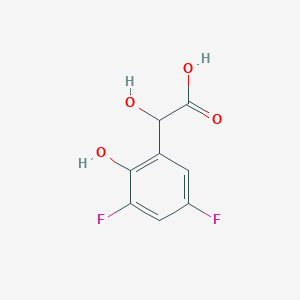

3,5-Difluoro-2-hydroxymandelic acid (IUPAC name: 2-(3,5-difluorophenyl)-2-hydroxyacetic acid) is a fluorinated derivative of mandelic acid, characterized by two fluorine atoms at the 3- and 5-positions of the phenyl ring and a hydroxyl group on the alpha-carbon of the acetic acid chain. Its molecular formula is C₈H₆F₂O₃, with a molecular weight of 188.13 g/mol (CAS RN: 132741-31-2) . The compound exhibits a racemic configuration under standard conditions, as indicated by its synonym "racemic 3,5-difluoro-mandelic acid" .

Its structural features make it a candidate for pharmaceutical and chemical research, particularly in studies exploring halogenated aromatic acids’ biological activities .

Properties

Molecular Formula |

C8H6F2O4 |

|---|---|

Molecular Weight |

204.13 g/mol |

IUPAC Name |

2-(3,5-difluoro-2-hydroxyphenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H6F2O4/c9-3-1-4(7(12)8(13)14)6(11)5(10)2-3/h1-2,7,11-12H,(H,13,14) |

InChI Key |

DATAQTYAQCYIGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(C(=O)O)O)O)F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

The reaction mechanism involves the nucleophilic addition of the phenolic compound to glyoxylic acid, forming a borate ester intermediate when boric acid is present. The use of boric acid and toluene as solvents facilitates the formation of this ester, which is then hydrolyzed to yield the hydroxymandelic acid.

The reaction is typically performed under reflux with continuous removal of water via a Dean-Stark apparatus to shift the equilibrium:

- The fluorinated phenol, boric acid, and toluene are charged into a reaction flask equipped with mechanical stirring and a Dean-Stark separator.

- The mixture is refluxed, and water is collected as an azeotrope with toluene.

- Glyoxylic acid solution is added dropwise over 1 to 2 hours while maintaining reflux.

- After completion of addition, reflux continues for 1 to 2 hours until no further water is collected, indicating reaction completion.

- The borate ester intermediate is then hydrolyzed by adding water and refluxing for an additional 30 minutes.

- The reaction mixture is cooled, and phases are separated to isolate the aqueous phase containing the hydroxymandelic acid product.

Oxidation and Purification

In some procedures, the crude hydroxymandelic acid solution may undergo oxidation with ferric sulfate to remove impurities and improve yield. The organic phase is washed with dilute sulfuric acid and hot water to remove residual inorganic salts.

The toluene solvent is then removed under reduced pressure (rotary evaporation), yielding crude 3,5-difluoro-2-hydroxymandelic acid, which can be further purified by recrystallization.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Phenolic substrate | 3,5-Difluorophenol | Fluorine substitution critical |

| Glyoxylic acid addition rate | Dropwise over 1-2 hours | Controlled to avoid side reactions |

| Solvent | Toluene with boric acid | Facilitates ester formation |

| Temperature | Reflux (~110 °C for toluene) | Maintains reaction rate and azeotrope |

| Water removal method | Dean-Stark apparatus | Drives equilibrium to product |

| Hydrolysis | Reflux with water for 30 minutes | Liberates free hydroxymandelic acid |

| Oxidation (optional) | Ferric sulfate reflux for 3-4 hours | Removes impurities, improves purity |

| Product isolation | Phase separation and rotary evaporation | Yields crude product |

| Final purification | Recrystallization | Achieves high purity (melting point 135-139 °C) |

Research Findings and Optimization

- Maintaining a slow, controlled addition of glyoxylic acid is crucial to minimize side reactions and maximize yield.

- The use of boric acid and toluene as reaction media enables efficient removal of water and formation of borate esters, which are key intermediates.

- Hydrolysis of the borate ester intermediate must be carefully controlled to avoid degradation of the product.

- Oxidation with ferric sulfate has been shown to effectively remove residual impurities, although it adds complexity and time to the process.

- The reaction temperature must be maintained at reflux to ensure adequate reaction kinetics without decomposing sensitive intermediates.

- Purity and yield are typically confirmed by high-performance liquid chromatography (HPLC) and melting point analysis.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-hydroxymandelic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3,5-difluoro-2-keto-mandelic acid.

Reduction: Formation of 3,5-difluoro-2-hydroxybenzyl alcohol.

Substitution: Formation of various substituted mandelic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-2-hydroxymandelic acid is a chemical compound with a molecular weight of approximately 188.13 g/mol and the molecular formula . It is also known as α-hydroxy-3,5-difluorophenylacetic acid and racemic 3,5-difluoromandelic acid. The compound, which appears as a white crystalline solid, features a phenolic structure with two fluorine atoms at the 3 and 5 positions of the aromatic ring and a hydroxymandelic acid moiety, has a melting point ranging from 135 to 139 °C. The presence of fluorine atoms enhances its lipophilicity, potentially contributing to its biological efficacy.

Scientific Research Applications

3,5-Difluoro-2-hydroxymandelic acid serves significantly in pharmaceutical research and development.

Pharmaceutical Intermediate

- 3,5-Difluoro-2-hydroxymandelic acid functions as a precursor in synthesizing pharmaceutical products and creating new therapeutic agents. Its role as an intermediate is valuable in developing novel therapeutic agents.

- It is used in the production of 3,3-difluoro-2-hydroxypropionic acid, which is an important intermediate for pharmaceuticals and agrichemicals . For example, 3,3-difluoro-2-hydroxypropionic amide, which is easily derived from this acid compound, is used as intermediates for production of phosphodiesterase 10 inhibitors .

Biological Activity

- Research indicates that 3,5-difluoro-2-hydroxymandelic acid exhibits significant biological activity and has been studied for its potential as an antibacterial agent.

- It can influence metabolic pathways, potentially impacting drug metabolism and pharmacokinetics.

Interaction Studies

- Interaction studies have shown that 3,5-difluoro-2-hydroxymandelic acid may interact with metabolic enzymes, influencing drug metabolism and efficacy. Further research is required to fully elucidate these interactions and their implications for pharmacology and toxicology.

Antimicrobial Research

- Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, including the 3,5-dichloro-2-hydroxyphenyl analogue, have shown structure-dependent antimicrobial activity against Gram-positive pathogens . These compounds have demonstrated promising activity against vancomycin-intermediate S. aureus strains and favorable cytotoxic profiles, suggesting they could be further developed .

- 5-Fluorobenzimidazole, with a 3,5-dichloro-2-hydroxyphenyl substituent, exhibited fourfold stronger activity than clindamycin against methicillin-resistant S. aureus . Hydrazone derivatives, also bearing a 3,5-dichloro-2-hydroxyphenyl substituent, showed activity against multidrug-resistant C. auris isolates and azole-resistant A. fumigatus strains .

Anticancer Activity

- 5-Fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent showed the highest anticancer activity in an A549 human pulmonary cancer cell culture model .

Structural Similarity

- The presence of two fluorine atoms at specific positions distinguishes 3,5-difluoro-2-hydroxymandelic acid from its analogs, enhancing its lipophilicity and potentially altering its biological activity compared to other mandelic acids.

Mechanism of Action

The mechanism of action of 3,5-difluoro-2-hydroxymandelic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and fluorine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 3,5-difluoro-2-hydroxymandelic acid and related compounds:

| Compound Name | Molecular Formula | CAS RN | Functional Groups | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 3,5-Difluoro-2-hydroxymandelic acid | C₈H₆F₂O₃ | 132741-31-2 | Hydroxyl, carboxylic acid | 3,5-F₂ on phenyl ring | 188.13 |

| 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid | C₇H₃Cl₂FO₃ | 189283-53-2 | Hydroxyl, carboxylic acid | 3,5-Cl₂, 4-F on benzene ring | 239.97 |

| 3,5-Difluoro-2-hydroxybenzaldehyde | C₇H₄F₂O₂ | 63954-77-8 | Hydroxyl, aldehyde | 3,5-F₂ on benzene ring | 158.10 |

| 3,5-Difluoro-2-methylbenzoic acid | C₈H₆F₂O₂ | Not provided | Carboxylic acid, methyl | 3,5-F₂, 2-CH₃ on benzene ring | 172.13 |

| (R)-(-)-Mandelic acid | C₈H₈O₃ | 611-71-2 | Hydroxyl, carboxylic acid | Phenyl ring (no halogens) | 152.14 |

Key Observations :

- Halogenation Effects : The substitution of fluorine or chlorine atoms increases molecular weight and lipophilicity. For example, 3,5-Difluoro-2-hydroxymandelic acid is ~24% heavier than mandelic acid due to fluorine atoms .

- Functional Groups : The aldehyde group in 3,5-difluoro-2-hydroxybenzaldehyde () confers distinct reactivity, such as susceptibility to oxidation, compared to carboxylic acid derivatives .

- Acidity: The electron-withdrawing fluorine atoms in 3,5-difluoro-2-hydroxymandelic acid likely enhance the acidity of both the hydroxyl and carboxylic acid groups relative to non-fluorinated mandelic acid .

Q & A

Q. Table 1: Reaction Optimization Parameters

| Step | Temperature | Catalysts/Solvents | Yield (%) |

|---|---|---|---|

| Nitration | 0–5°C | H₂SO₄/HNO₃ | 60–70 |

| Reduction (H₂/Pd/C) | 25–30°C | Ethanol | 85–90 |

| Crystallization | RT | Ethanol:H₂O (3:1) | 95+ |

Advanced: How can researchers address discrepancies in NMR spectral data during structural characterization?

Methodological Answer:

Fluorine atoms induce complex splitting patterns in NMR due to spin-spin coupling (¹H-¹⁹F). To resolve discrepancies:

- Use high-field NMR (≥500 MHz) to enhance resolution of overlapping signals.

- Perform 2D NMR (COSY, HSQC) to assign peaks unambiguously, particularly for distinguishing hydroxyl protons from aromatic protons .

- Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to validate assignments .

Q. Example Workflow :

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Use HSQC to correlate ¹H-¹³C couplings.

Cross-validate with DFT models (e.g., Gaussian 16).

Basic: What analytical techniques are essential for purity assessment of 3,5-Difluoro-2-hydroxymandelic acid?

Methodological Answer:

- HPLC-DAD : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect impurities (<0.5%) .

- Melting Point Analysis : Confirm consistency with literature values (e.g., 180–185°C) to assess crystallinity .

- Mass Spectrometry (HRMS) : Verify molecular ion [M-H]⁻ at m/z 189.03 (calculated for C₈H₅F₂O₄) .

Advanced: How can computational modeling predict the bioactivity of fluorinated mandelic acid derivatives?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2). Fluorine atoms enhance binding via electrostatic interactions with active-site residues .

- QSAR Models : Correlate substituent effects (e.g., fluorine position) with bioactivity. For example, 3,5-difluoro substitution increases electron-withdrawing effects , altering pKa and solubility .

Q. Table 2: Predicted Binding Affinities (ΔG, kcal/mol)

| Target Enzyme | 3,5-Difluoro Derivative | Non-Fluorinated Analog |

|---|---|---|

| COX-2 | -8.2 | -6.5 |

| Tyrosinase | -7.8 | -5.9 |

Advanced: What strategies mitigate contradictions in enzyme inhibition assays involving fluorinated mandelic acids?

Methodological Answer:

Contradictions often arise from assay conditions or enzyme source variability . Mitigation steps include:

- Standardized Assays : Use recombinant enzymes (e.g., human COX-2 expressed in E. coli) to minimize batch variability .

- Control for pH Effects : Fluorinated derivatives have lower pKa (~2.8 vs. ~3.5 for non-fluorinated analogs), affecting ionization state in assays. Buffer at pH 7.4 with 0.1 M phosphate .

- Dose-Response Curves : Perform IC₅₀ determinations in triplicate, using nonlinear regression (GraphPad Prism) to account for outliers .

Basic: What safety protocols are critical when handling fluorinated mandelic acids?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (EN 166/EC standard) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of acidic vapors.

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in halogenated waste containers .

Advanced: How do fluorination patterns influence the stability of mandelic acid derivatives in biological media?

Methodological Answer:

- Metabolic Stability : 3,5-Difluoro substitution reduces cytochrome P450-mediated oxidation due to steric hindrance. Assess via liver microsome assays (e.g., rat microsomes, NADPH cofactor) .

- Plasma Stability : Incubate derivatives in human plasma (37°C, 24h) and quantify degradation via LC-MS. Fluorination typically extends half-life (t₁/₂ > 6h vs. 2h for non-fluorinated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.